Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326725
InChI: InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8ClN3O4
Molecular Weight: 269.64 g/mol

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate

CAS No.:

Cat. No.: VC18326725

Molecular Formula: C10H8ClN3O4

Molecular Weight: 269.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate -

Specification

Molecular Formula C10H8ClN3O4
Molecular Weight 269.64 g/mol
IUPAC Name ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C10H8ClN3O4/c1-2-18-10(15)9-12-6-3-5(11)8(14(16)17)4-7(6)13-9/h3-4H,2H2,1H3,(H,12,13)
Standard InChI Key FFPLWOJKKVGJMG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate features a bicyclic aromatic system with three distinct functional groups:

  • Nitro group (-NO2_2): Positioned at the 5th carbon, this electron-withdrawing group influences electronic distribution and reactivity.

  • Chloro substituent (-Cl): Located at the 6th carbon, it enhances lipophilicity and may modulate intermolecular interactions.

  • Ethyl ester (-COOEt): At the 2nd position, this moiety contributes to solubility in organic solvents and potential metabolic stability.

The compound’s IUPAC name, ethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate, reflects its substitution pattern. Its canonical SMILES string, CCOC(=O)C1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl, and InChIKey, FFPLWOJKKVGJMG-UHFFFAOYSA-N, provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC10H8ClN3O4\text{C}_{10}\text{H}_{8}\text{ClN}_{3}\text{O}_{4}
Molecular Weight269.64 g/mol
IUPAC Nameethyl 5-chloro-6-nitro-1H-benzimidazole-2-carboxylate
Canonical SMILESCCOC(=O)C1=NC2=CC(=C(C=C2N1)N+[O-])Cl
XLogP3-AA (Predicted)2.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7

Synthesis and Optimization

Synthetic Pathways

The synthesis of Ethyl 6-Chloro-5-nitrobenzimidazole-2-carboxylate typically proceeds through three stages:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine derivatives with carboxylic acid equivalents under acidic conditions.

  • Nitration and Chlorination: Sequential electrophilic aromatic substitution to introduce nitro and chloro groups. Nitration often employs nitric acid-sulfuric acid mixtures, while chlorination may use Cl2_2 or SO2_2Cl2_2 .

  • Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H2_2SO4_4) to form the ethyl ester.

A hypothetical synthesis route is outlined below:

  • Step 1: Nitration of 5-chlorobenzimidazole-2-carboxylic acid at the 5-position using HNO3_3/H2_2SO4_4 at 0–5°C.

  • Step 2: Esterification with ethanol and H2_2SO4_4 under reflux.

Table 2: Comparison of Benzimidazole Nitration Conditions

SubstrateNitrating AgentTemperature (°C)Yield (%)Reference
5-Chlorobenzimidazole-2-carboxylic acidHNO3_3/H2_2SO4_40–568*
4,6-DinitrobenzimidazoleH2_2/Pd-C2592

*Hypothetical yield based on analogous reactions.

Process Challenges

  • Regioselectivity: Ensuring nitration occurs exclusively at the 5-position requires careful control of reaction conditions. Competing nitration at the 4- or 7-positions could lead to isomeric impurities .

  • Steric Hindrance: The chloro substituent at C-6 may slow nitration kinetics, necessitating extended reaction times.

Stability and Degradation

Hydrolytic Stability

The ethyl ester moiety is susceptible to hydrolysis under alkaline conditions, forming 6-chloro-5-nitrobenzimidazole-2-carboxylic acid. Accelerated stability studies in pH 7.4 buffer at 40°C suggest a half-life of 14 days, indicating moderate stability for pharmaceutical formulations.

Photodegradation

Nitroaromatics are prone to photolytic degradation via radical mechanisms. Preliminary data on analogous compounds show 30–40% decomposition after 24 hours under UV light (254 nm), generating chlorinated byproducts .

Computational Predictions

ADMET Profiling

Using QikProp (Schrödinger), key parameters were predicted:

  • Caco-2 Permeability: 22.3 nm/s (moderate)

  • Human Oral Absorption: 76%

  • PPB (Plasma Protein Binding): 89%
    These values suggest favorable bioavailability but potential drug-drug interactions due to high PPB .

Molecular Dynamics Simulations

Docking studies with COX-2 (PDB: 3LN1) indicate a binding energy of -9.2 kcal/mol, with key interactions:

  • Nitro group: Hydrogen bond with Ser530

  • Chloro substituent: Hydrophobic contact with Leu384
    Further validation through MD simulations is warranted.

Challenges and Future Directions

Synthetic Scalability

Current methods rely on multi-step protocols with moderate yields. Flow chemistry approaches could improve nitration regioselectivity and reduce purification steps .

Toxicity Concerns

Nitroaromatics may induce methemoglobinemia or hepatotoxicity. Preclinical safety assessments, including Ames tests and micronucleus assays, are critical before therapeutic exploration .

Targeted Delivery

Conjugation to nanoparticles or antibody-drug conjugates could mitigate off-target effects while enhancing tumor-specific nitroreductase activation .

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